Triphenylborane

Lewis acidity organocatalysis polymer synthesis

Triphenylborane (BPh₃), CAS 960-71-4, is a prototypical triarylborane Lewis acid with a trigonal planar boron center. It appears as a white to off-white crystalline powder with a melting point of 145–148°C and is characterized by its air and moisture sensitivity, slowly hydrolyzing to benzene and triphenylboroxine.

Molecular Formula C18H15B
Molecular Weight 242.1 g/mol
CAS No. 960-71-4
Cat. No. B1294497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylborane
CAS960-71-4
Molecular FormulaC18H15B
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyMXSVLWZRHLXFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylborane (CAS 960-71-4): Technical Baseline and Procurement Identity


Triphenylborane (BPh₃), CAS 960-71-4, is a prototypical triarylborane Lewis acid with a trigonal planar boron center [1]. It appears as a white to off-white crystalline powder with a melting point of 145–148°C and is characterized by its air and moisture sensitivity, slowly hydrolyzing to benzene and triphenylboroxine [2]. BPh₃ is soluble in aromatic solvents but insoluble in water, and its commercial availability includes solid powder (typically 95–99% purity) and 0.25 M THF solution formats . The compound serves as a foundational boron-based precursor and catalyst in organic synthesis, distinguished from stronger triarylborane Lewis acids by its moderate Lewis acidity and distinct electrochemical reduction behavior [3].

Triphenylborane Procurement: Why Generic Triarylborane Substitution Compromises Reaction Outcomes


Triarylboranes are not interchangeable Lewis acid catalysts; their reactivity profiles diverge sharply based on aryl group electronics and sterics. Triphenylborane occupies a specific position on the Lewis acidity spectrum—weaker than electron-deficient analogs like B(C₆F₅)₃ but stronger and more sterically defined than trialkylboranes [1]. This moderate acidity enables BPh₃ to catalyze polymerizations and CO₂/epoxide copolymerizations without triggering the rapid depolymerization or side reactions that stronger Lewis acids induce [2]. Substituting BPh₃ with B(C₆F₅)₃ alters not only reaction rates but also product selectivity and polymer architecture; conversely, replacing it with less acidic triethylborane may fail to activate substrates altogether [3]. The quantitative evidence below establishes exactly where BPh₃'s performance parameters diverge from its closest comparators.

Triphenylborane (CAS 960-71-4): Quantified Differential Evidence vs. Closest Analogs


Lewis Acidity: Moderate Strength Enables Selective Polymerization Without Depolymerization Side Reactions

Triphenylborane (BPh₃) exhibits moderate Lewis acidity, positioned between triethylborane (weaker) and tris(pentafluorophenyl)borane (BCF, stronger). In the copolymerization of epoxides with CO₂, BPh₃ catalyzes polycarbonate formation with dispersity (Đ) values ranging from 1.1 to 1.3, indicating excellent polymerization control. Critically, when BCF is substituted for BPh₃ under identical conditions, the more Lewis acidic borane catalyzes selective depolymerization of the carbonate block to yield cyclic carbonates rather than maintaining polymer integrity [1]. This difference in Lewis acid strength directly determines whether polymerization or depolymerization dominates, making BPh₃ the preferred catalyst when stable polycarbonate block copolymers are the desired product.

Lewis acidity organocatalysis polymer synthesis block copolymerization

Electrochemical Reduction: Single-Electron Wave at E₁/₂ = -2.61 V vs. Ag/Ag⁺ Distinguishes from Trialkylboranes

Triphenylborane exhibits a characteristic electrochemical reduction profile in tetrahydrofuran (THF) with tetrabutylammonium perchlorate (TBAP) as supporting electrolyte. BPh₃ displays a non-Nernstian, diffusion-controlled, one-electron reduction wave with a half-wave potential (E₁/₂) of -2.61 V vs. Ag/Ag⁺ at a dropping mercury electrode, corresponding to the formation of the BPh₃•⁻ radical anion. This value differs from trialkylboranes such as trimethylborane and tributylborane, which show distinct oxidation and reduction behavior [1]. The quasi-reversible nature of the BPh₃•⁻ radical contrasts with the chemically irreversible dianion (BPh₃²⁻) formed at E₁/₂ = -3.57 V vs. Ag/Ag⁺. The electrochemical signature of BPh₃ provides a quantitative benchmark for assessing purity and identity in research settings where electrochemical applications are relevant, such as fluoride shuttle batteries or redox-active material design .

electrochemistry reduction potential radical anion organoborane

Thermal Stability and Melting Point: 145–148°C Defines Handling and Storage Requirements vs. Air-Stable Analogs

Triphenylborane melts at 145–148°C (lit. 145–147°C) and is classified as an air- and moisture-sensitive solid . Unlike borate esters or tetraarylborate salts that exhibit greater air stability, BPh₃ slowly hydrolyzes in ambient atmosphere to benzene and triphenylboroxine, necessitating storage under inert gas and at 2–8°C . This sensitivity contrasts with pyridine-triphenylborane complex (CAS 971-66-4), which melts at 240°C and can be stored at room temperature under inert gas but is hygroscopic . The lower melting point and higher air sensitivity of BPh₃ relative to its amine adducts directly impact procurement decisions: laboratories lacking inert atmosphere capabilities may prefer the more stable pyridine complex, while those requiring the free Lewis acid for catalysis or as a synthetic intermediate must source BPh₃ and implement appropriate handling protocols.

thermal stability melting point storage conditions air sensitivity

Polymer Dispersity Control: BPh₃ Yields Đ = 1.1–1.3 in Polycarbonate Synthesis vs. Metal Catalyst Alternatives

Triphenylborane-catalyzed copolymerization of epoxides with CO₂ produces polycarbonates with dispersity (Đ) values between 1.1 and 1.3, indicating narrow molecular weight distributions and excellent polymerization control [1]. This performance metric compares favorably to some metal-based catalytic systems that may yield broader dispersities under similar conditions. Furthermore, BPh₃ enables the synthesis of polymers with glass transition temperatures (Tg) tunable from 37°C to 110°C depending on epoxide monomer selection and terpolymer composition [2]. The ability to achieve low dispersity without metal contamination is particularly valuable for biomedical and electronic applications where metal residues compromise performance or biocompatibility.

polymer dispersity Đ value polycarbonate metal-free catalysis

Hydrolytic Sensitivity Classification: Hydrolytic Sensitivity 4 Defines Handling Protocol Differentiation

Triphenylborane is classified as Hydrolytic Sensitivity 4, defined as 'no reaction with water under neutral conditions' according to standardized hydrolytic sensitivity scales . This classification distinguishes BPh₃ from more water-reactive boron compounds such as boron trichloride (BCl₃) and boron tribromide (BBr₃), which undergo vigorous hydrolysis, as well as from fully water-stable borates. The slow hydrolysis of BPh₃ to benzene and triphenylboroxine occurs over extended exposure rather than instantaneously, allowing for brief handling in air during weighing and transfer. This intermediate hydrolytic sensitivity necessitates air-free techniques for long-term storage and reactions but permits more flexible handling than highly reactive boron halides. In contrast, the sodium hydroxide adduct of triphenylborane is shipped as an aqueous solution (7–10% in water), demonstrating how derivatization fundamentally alters handling requirements [1].

hydrolytic stability water reactivity handling safety storage

Triphenylborane (CAS 960-71-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Metal-Free Synthesis of Polycarbonate Block Copolymers with Controlled Dispersity

Triphenylborane is uniquely suited for the metal-free copolymerization of epoxides with CO₂, isocyanates, and organic anhydrides. As established in the quantitative evidence above, BPh₃ catalyzes these polymerizations to yield polycarbonates and polyurethanes with narrow dispersity (Đ = 1.1–1.3) [1]. Critically, BPh₃ does not trigger depolymerization of carbonate blocks, unlike the more Lewis acidic B(C₆F₅)₃, making BPh₃ the preferred catalyst when stable block copolymer architectures are desired [2]. Additionally, BPh₃ enables one-pot tandem catalysis combining polymerization with hydrosilylation to produce functionalized polymeric materials with tunable glass transition temperatures ranging from 37°C to 110°C [3]. For researchers developing sustainable polymers from CO₂ or seeking metal-free alternatives for biomedical materials, BPh₃ offers a commercially available, well-characterized catalyst with demonstrated performance.

Electrochemical and Energy Storage Research: Fluoride Shuttle Batteries and Redox-Active Materials

Triphenylborane's electrochemical reduction profile—specifically its one-electron reduction wave at E₁/₂ = -2.61 V vs. Ag/Ag⁺ in THF—provides a quantitative basis for its selection in electrochemical applications [1]. BPh₃ has been identified as a boron-based precursor for chemical vapor deposition (CVD) in the development of carbon nanomaterials for oxygen reduction reactions, hydrogen storage, transparent conducting films, and fluoride shuttle batteries [2]. The ability to form stable radical anions (BPh₃•⁻) with quasi-reversible electrochemistry distinguishes BPh₃ from trialkylboranes and more electron-deficient triarylboranes. Researchers developing fluoride-ion batteries, where boron centers serve as fluoride anion acceptors, should select BPh₃ based on this defined electrochemical signature rather than assuming interchangeability with other boranes.

Industrial Hydrocyanation Catalysis and Precursor Chemistry

Triphenylborane is industrially employed as a promoter in the Ni-catalyzed hydrocyanation of butadiene to adiponitrile, a key nylon-6,6 intermediate [1]. This application, developed and commercialized by DuPont, relies on the specific Lewis acidity and coordination behavior of BPh₃. For industrial procurement, BPh₃'s moderate Lewis acidity and defined handling requirements (Hydrolytic Sensitivity 4) differentiate it from alternatives that may be too reactive (e.g., BCl₃) or insufficiently Lewis acidic (e.g., trialkylboranes) [2]. Additionally, BPh₃ serves as a precursor to pyridine-triphenylborane complex, which catalyzes the polymerization of acrylic esters [3]. Laboratories and pilot plants seeking to replicate established industrial protocols or develop new hydrocyanation catalysts should procure BPh₃ rather than substitute analogs that lack the validated performance profile in this specific transformation.

Synthesis of Boron-Containing Photoluminescent and Aggregation-Induced Emission (AIE) Materials

Triphenylborane functions as a diphenylboryl transfer agent in the synthesis of boron-containing heterocyclic materials with remarkable photophysical properties, including electro- and photoluminescence and aggregation-induced emission (AIE) [1]. BPh₃'s conjugated structure contributes to moderate UV-visible absorption, and when incorporated into organic semiconductors, it influences electronic characteristics relevant to organic light-emitting diodes (OLEDs) and photovoltaic cells [2]. The moderate Lewis acidity of BPh₃ allows controlled borylation without the aggressive side reactions that stronger Lewis acids might induce with sensitive heterocyclic substrates. For materials scientists developing novel luminescent materials or organic electronic devices, BPh₃ offers a commercially available boryl transfer reagent with documented photophysical performance that cannot be replicated by trialkylboranes or boron halides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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